1-Butyl-5-iodopyrazole

Organic Synthesis Cross-Coupling Palladium Catalysis

The unique combination of an n-butyl group at N1 and an iodine atom at C5 creates a distinct steric and electronic profile that governs reactivity in cross-coupling reactions and molecular recognition. Unlike generic halopyrazoles, this compound offers tuned solubility, lipophilicity, and halogen-bonding donor capability for crystal engineering and diversified synthesis. For reliable research outcomes, choose the specific 5-iodo-N-butyl derivative rather than unvalidated substitutes.

Molecular Formula C7H11IN2
Molecular Weight 250.083
CAS No. 1345471-61-5
Cat. No. B572879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-5-iodopyrazole
CAS1345471-61-5
Molecular FormulaC7H11IN2
Molecular Weight250.083
Structural Identifiers
SMILESCCCCN1C(=CC=N1)I
InChIInChI=1S/C7H11IN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3
InChIKeyGTXVZUDUDAVKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-5-iodopyrazole (CAS 1345471-61-5): Technical Specifications and Procurement Baseline


1-Butyl-5-iodopyrazole (CAS 1345471-61-5) is a halogenated heterocyclic compound classified as a 5-iodopyrazole derivative . Its molecular structure features an iodine atom at the 5-position and an n-butyl group at the N1 position of the pyrazole core (MF: C7H11IN2, MW: 250.08 g/mol) . This compound serves primarily as a versatile synthetic intermediate and a specialized reagent for research purposes, with its reactivity defined by the C5-iodo substituent .

Why 1-Butyl-5-iodopyrazole Cannot Be Substituted with Generic Halopyrazole Analogs


Generic substitution of 1-Butyl-5-iodopyrazole with other halopyrazoles (e.g., 5-bromo, 5-chloro, or other N-alkyl derivatives) is technically unsound without experimental validation . The specific combination of the n-butyl group at N1 and the iodine atom at C5 creates a unique steric and electronic environment that governs reactivity, particularly in cross-coupling reactions and molecular recognition events [1]. Class-level studies demonstrate that the size of the N1-alkyl substituent and the identity of the C5-halogen significantly alter reaction kinetics, yields, and the propensity for side reactions like dehalogenation [REFS-2, REFS-3].

1-Butyl-5-iodopyrazole: Quantified Differentiation and Technical Selection Criteria


Defined Reactivity Profile for Cross-Coupling: Trade-offs Between Iodopyrazole and Bromo/Chloro Analogs

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, iodopyrazoles (class) exhibit a distinct reactivity profile compared to their bromo and chloro counterparts, a critical factor in reaction design [1]. Direct comparative studies indicate that while iodopyrazoles can participate in the desired cross-coupling, they are more susceptible to a competing dehalogenation side reaction, which can significantly reduce the yield of the target product [REFS-1, REFS-2]. This necessitates careful optimization of catalyst and reaction conditions specifically for the iodo derivative [2].

Organic Synthesis Cross-Coupling Palladium Catalysis

Unique Halogen Bonding Capability of 5-Iodopyrazoles in Solid-State Structures

The 5-iodo substituent on the pyrazole core confers a specific capability for halogen bonding, a non-covalent interaction that can dictate solid-state packing and molecular recognition [1]. Structural investigations of 5-iodo-1-arylpyrazoles reveal that the iodine atom acts as a potent halogen bond donor, interacting with various Lewis bases [1]. This property is not shared by 5-bromo or 5-chloro analogs to the same extent, offering a unique vector for controlling supramolecular assembly [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Commercially Verified Purity Specifications for Consistent Synthetic Performance

For procurement decisions, the available purity specifications for 1-Butyl-5-iodopyrazole are a key differentiator [REFS-1, REFS-2]. The compound is routinely supplied with a minimum purity of 95% , with certain suppliers offering higher specifications (e.g., >98%) . This ensures a baseline of reagent quality that is crucial for reproducible synthesis, especially in multistep sequences where impurities from early-stage building blocks can propagate and complicate purification [REFS-1, REFS-2].

Quality Control Chemical Procurement Reagent Specification

Validated Application Scenarios for 1-Butyl-5-iodopyrazole Based on Technical Differentiation


Suzuki-Miyaura Cross-Coupling with Optimized Conditions

1-Butyl-5-iodopyrazole is a suitable electrophilic partner for Suzuki-Miyaura cross-coupling reactions when the specific reaction conditions are tuned to mitigate its class-level propensity for dehalogenation [1]. This is a viable strategy when the synthetic target requires the n-butyl substituent on the pyrazole ring and the C5 position is the desired point of diversification .

Crystal Engineering and Supramolecular Assembly Design

The potent halogen bonding donor capability of the 5-iodo substituent makes this compound a strategic choice for crystal engineering studies aimed at creating predictable supramolecular architectures [1]. Its use can lead to distinct solid-state packing motifs compared to bromo or chloro analogs, providing a unique tool for controlling molecular assembly [1].

Synthesis of 5-Substituted Pyrazole Derivatives

The iodine atom at the C5 position serves as an excellent leaving group, enabling the synthesis of a wide range of 5-substituted pyrazole derivatives via various cross-coupling methodologies (e.g., Sonogashira, Stille) [1]. The specific presence of the n-butyl group at N1 can modulate the compound's solubility and lipophilicity, which may be advantageous for subsequent purification steps or downstream biological assays .

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